molecular formula C9H10N2O2 B12009163 2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 4180-86-3

2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B12009163
CAS No.: 4180-86-3
M. Wt: 178.19 g/mol
InChI Key: NONAXZPAOYXUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydroisoindole core, which is often associated with interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are often required to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized synthetic routes to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride could be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic interventions.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3a,4,7,7a-tetrahydroisoindole-1,3(2H)-dione
  • 2-amino-4,7-methanoisoindole-1,3(2H)-dione

Uniqueness

2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific structural features, which might confer distinct chemical and biological properties compared to similar compounds. These differences could be leveraged in various applications, making it a valuable compound for further research and development.

Biological Activity

2-Amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound classified as an isoindole derivative. Its unique bicyclic structure and functional groups make it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O2C_9H_{10}N_2O_2, with a molecular mass of 178.19 g/mol. The compound features an amino group at the 2-position and a methano bridge that contributes to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antioxidant Activity

Studies have demonstrated that this compound possesses antioxidant properties. For example, it has shown the ability to scavenge free radicals effectively. The antioxidant capacity can be quantitatively assessed using various assays such as DPPH and ABTS radical scavenging tests.

Antidiabetic Effects

The compound has been evaluated for its antidiabetic potential by inhibiting key enzymes involved in carbohydrate metabolism. Inhibitory activity against α-glucosidase has been reported, which is crucial for managing postprandial blood glucose levels.

Neuroprotective Properties

Neuroprotective effects have been observed in models of neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by structural modifications. A comparative analysis with related compounds highlights the importance of specific functional groups in enhancing biological activity.

Compound Name Structure Unique Features
2-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dioneStructureMethyl group enhances lipophilicity
2-AminoisoindoleStructureSimpler structure; lacks methano bridge
4-AminoquinolineN/AAntimalarial activity; different core structure

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antioxidant Study : A study comparing the DPPH scavenging abilities revealed that this compound exhibited an IC50 value comparable to established antioxidants such as Trolox and butylated hydroxyanisole (BHA) .
  • Enzyme Inhibition : Research indicated that the compound inhibits key enzymes related to diabetes and neurodegenerative diseases with varying Ki values. For instance:
    • AChE: Ki = 10.25 nM
    • α-Glycosidase: Ki = 5.99 nM .
  • Comparative Analysis : A comparative study on derivatives showed that modifications at specific positions significantly influenced the biological activity of isoindole derivatives .

Properties

CAS No.

4180-86-3

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C9H10N2O2/c10-11-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3,10H2

InChI Key

NONAXZPAOYXUOC-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.